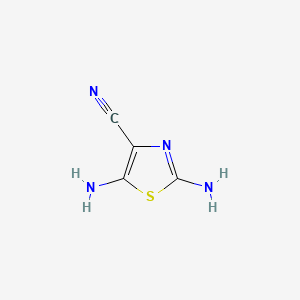
H-Asp-Asp-Asp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Asp-Asp-Asp-OH” is an oligopeptide with the molecular formula C12H17N3O10 . It is also known by other names such as Asp-Asp-Asp and L-alpha-aspartyl-L-alpha-aspartyl-L-aspartic acid .
Synthesis Analysis
The synthesis of “this compound” involves methodologies for the Fmoc synthesis, purification, and mass spectral analysis . Critical steps in the synthesis include double acylation steps for each residue, alternating HBTU and HATU as the acylating agents, and synthesis on a chlorotrityl resin .
Molecular Structure Analysis
The molecular weight of “this compound” is 363.28 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-[[ (2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 363.28 g/mol and a computed XLogP3-AA of -6.1 . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 363.09139375 g/mol .
Aplicaciones Científicas De Investigación
Uremic Toxins and Lymphocyte Transformation : H-Asp(Gly)-OH, a dipeptide similar to H-Asp-Asp-Asp-OH, has been found to inhibit PHA-induced lymphocyte transformation, which is significant in understanding uremic toxins (Abiko et al., 1978).
Kinetic Studies in Biochromium Sources : Bis-aspartatochromium(III), related to the Asp structure, was studied for its kinetics in dechelation, revealing insights into synthetic biochromium sources and their reactivity (Kita et al., 2014).
Synthesis of DNA-Nucleopeptide : The synthesis of H-Asp-Ser[pAAGTAAGCC]-Glu-OH, a naturally occurring DNA-nucleopeptide, was achieved using a solid-phase approach. This research contributes to the understanding of nucleopeptides in genetic material (Dreef‐Tromp et al., 1992).
Hybrid Inhibitor for Aluminum-air Batteries : Calcium oxide and L-aspartic acid were studied as a hybrid inhibitor, demonstrating strong inhibitory effects on self-corrosion in alkaline aluminum air batteries. This research has implications for improving the efficiency and safety of these batteries (Kang et al., 2019).
Carboxylic Acid Groups in Enzymatic Reactions : The correlation between hydrogen-bond structures and C=O stretching frequencies of carboxylic acids was studied, providing insights into the role of Asp and Glu side chains in enzymes and their reaction mechanisms (Takei et al., 2008).
Synthesis for Peptide Synthesis : β-1 and β-2-Adamantylaspartates, similar to this compound, were synthesized for potential application in solid-phase peptide synthesis, highlighting their role in suppressing aspartimide formation (Okada et al., 1987).
Mecanismo De Acción
Target of Action
H-Asp-Asp-Asp-OH, also known as a dipeptide of aspartic acid, is primarily used in biochemical research . Its primary targets are proteins that undergo post-translational modifications, specifically phosphorylation . Phosphorylation is a critical mechanism in the regulation of cellular biochemical pathways .
Mode of Action
The compound interacts with its targets by serving as a substrate in peptide synthesis . It can be further modified into the target peptide, playing a crucial role in protein structure, function, and interaction studies .
Biochemical Pathways
This compound is involved in the regulation of enzymes and metabolic pathways such as signal transduction, gene transcription and regulation, cellular differentiation, and proliferation . These processes are controlled by the side chain phosphorylation and dephosphorylation of specific amino acids within a protein sequence .
Pharmacokinetics
Its solubility in water and acidic solutions suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the modification of proteins, particularly through phosphorylation . This can significantly impact the function of the proteins, leading to changes in various cellular processes .
Action Environment
This compound is stable under normal temperatures but may decompose under high temperature, acidic, or alkaline conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors. It should be stored under appropriate conditions to maintain its stability .
Análisis Bioquímico
Biochemical Properties
H-Asp-Asp-Asp-OH participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of phosphophoryn, a protein crucial for dentine mineralization . The nature of these interactions is complex and often involves binding to specific sites on these biomolecules.
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a role in the regulation of cellular biochemical pathways through protein phosphorylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the phosphorylation and dephosphorylation of specific amino acids within a protein sequence, which controls the regulation of enzymes and metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, it plays a role in the regulation of cellular biochemical pathways through protein phosphorylation .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSHHQXIWLGVDD-ZLUOBGJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
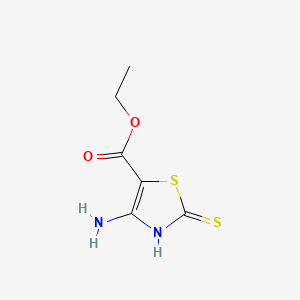
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)

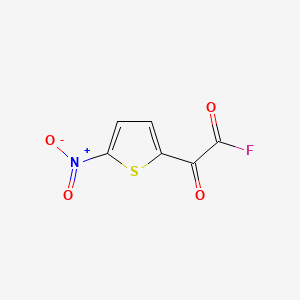

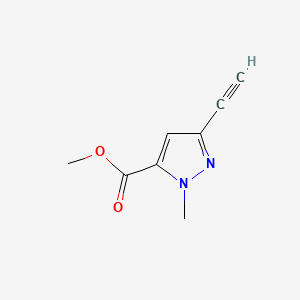


![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)
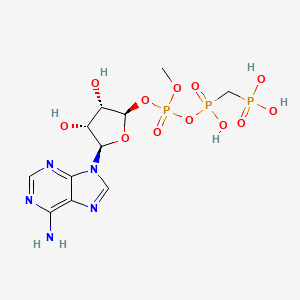
![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)
